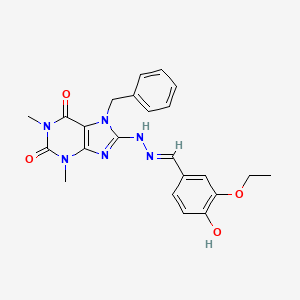

(E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-benzyl-8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4/c1-4-33-18-12-16(10-11-17(18)30)13-24-26-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)14-15-8-6-5-7-9-15/h5-13,30H,4,14H2,1-3H3,(H,25,26)/b24-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXQVCBCVOWXIY-ZMOGYAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, including anticancer, antimicrobial, and antioxidant effects.

Structural Characteristics

The molecular formula of the compound is , and it features a complex arrangement that includes a hydrazine moiety and a benzyl group. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.43 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |

| InChI | InChI=1S/C20H24N4O3/c1-2... |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted benzaldehydes under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product. For example, refluxing in methanol has been shown to yield high-purity crystals suitable for biological testing.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

A study conducted by Zhang et al. (2023) reported that treatment with this compound at concentrations of 10 µM resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

This suggests potential applications in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Research Findings

Several studies have focused on elucidating the mechanisms behind the biological activities of this compound:

- Cell Cycle Analysis: Flow cytometry analysis revealed that treatment with the compound leads to an increase in sub-G1 population in cancer cells, indicating apoptosis.

- Reactive Oxygen Species (ROS) Production: Increased ROS levels were observed in treated cells, suggesting oxidative stress as a mechanism for inducing apoptosis.

- In Vivo Studies: Preliminary in vivo studies using mouse models indicated that administration of this compound significantly reduced tumor growth without notable toxicity.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of hydrazine derivatives with appropriate aldehydes. The structural characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent cellular damage and contribute to various health benefits.

Enzyme Inhibition

The compound has been shown to act as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of tyrosinase is particularly relevant in cosmetic applications for skin lightening and treating hyperpigmentation disorders. Studies have demonstrated that compounds similar to (E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit varying levels of inhibitory activity against tyrosinase, indicating potential for developing new skin care products .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated that similar purine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in pharmaceuticals aimed at treating infections .

Cancer Treatment

The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Compounds with similar purine structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neurological Disorders

There is emerging interest in the neuroprotective effects of purine derivatives. Studies have shown that certain compounds can protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties of purine derivatives; showed significant free radical scavenging activity. |

| Study 2 | Evaluated the tyrosinase inhibition; demonstrated effective skin lightening potential compared to existing agents. |

| Study 3 | Assessed antimicrobial activity against common pathogens; results indicated effectiveness against both types of bacteria. |

Comparison with Similar Compounds

Substituent Effects at Position 7

Substituent Effects at Position 8

- Hydrazine Linker with 3-Ethoxy-4-hydroxybenzylidene (Target): The hydroxy group enables hydrogen bonding, while the ethoxy group balances hydrophobicity. This combination could improve membrane permeability relative to purely polar or nonpolar analogs .

- 4-Bromo () : Bromine’s polarizability and larger atomic radius may strengthen halogen bonding in crystal packing or protein interactions.

Physicochemical Properties

- Melting Points : Compound 9 exhibits a high melting point (152°C), indicative of strong crystalline packing due to the chloro substituent. The target compound’s hydrazine linker and hydroxy group likely reduce crystallinity, favoring amorphous solid forms.

- Molecular Weight and Solubility : The target compound (473.49 g/mol) is heavier than analogs , which may limit aqueous solubility. However, the hydroxy group could mitigate this via H-bonding with water.

Computational and Crystallographic Insights

- Structural Visualization : Tools like Mercury and ORTEP-3 enable analysis of crystal packing and intermolecular interactions. For example, the hydroxy group in the target compound may form hydrogen bonds with neighboring molecules, influencing supramolecular assembly.

- Refinement Software : SHELX is widely used for small-molecule crystallography, suggesting that analogous compounds could be refined using these programs to confirm stereochemistry and bond lengths.

Preparation Methods

Synthesis of the 1,3-Dimethylpurine-2,6-Dione Core

The purine core serves as the foundational structure for this compound. A widely adopted approach involves the cyclization of 1,3-dimethyl-4,5-diaminouracil (I), a precursor synthesized via catalytic hydrogenation of 1,3-dimethyl-4-amino-5-nitrosouracil (II) under alkaline conditions (pH 8–9.5) with palladium-carbon catalysts (3 bar H₂, 30–50°C). Subsequent treatment with formic acid at 85°C facilitates cyclization to yield 1,3-dimethylxanthine (theophylline). To introduce the 7-benzyl substituent, theophylline undergoes alkylation at N-7 using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This step typically achieves ~75% yield, with purification via recrystallization from ethanol.

Key Reaction Conditions for Alkylation

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2 equiv) |

| Temperature | 80°C, 12 hours |

| Yield | 72–78% |

Regioselective Nitration at Position 8

Nitration of the 7-benzyl-1,3-dimethylxanthine intermediate is critical for introducing reactivity at position 8. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (1:3 v/v) at 0–5°C selectively nitrates the purine ring at position 8, yielding 8-nitro-7-benzyl-1,3-dimethylxanthine. The nitro group’s electron-withdrawing nature enhances susceptibility to nucleophilic substitution in subsequent steps.

Optimization Insights

- Temperature Control : Maintaining sub-10°C prevents over-nitration and decomposition.

- Workup : Quenching with ice water followed by neutralization with NaHCO₃ minimizes side reactions.

Hydrazine Substitution at Position 8

The nitro group at position 8 is displaced by hydrazine hydrate (NH₂NH₂·H₂O) under refluxing ethanol (80°C, 6 hours), yielding 8-hydrazinyl-7-benzyl-1,3-dimethylxanthine. Catalytic amounts of ferric chloride (FeCl₃) enhance reaction efficiency by polarizing the C–N bond, facilitating nucleophilic attack.

Reaction Profile

- Hydrazine Equivalents : 5–6 equivalents ensure complete substitution.

- Byproduct Management : Excess hydrazine and FeCl₃ are removed via aqueous extraction (pH 4–5).

Condensation with 3-Ethoxy-4-Hydroxybenzaldehyde

The final step involves condensation of the hydrazinyl derivative with 3-ethoxy-4-hydroxybenzaldehyde to form the (E)-benzylidene hydrazone. This is achieved in tetrahydrofuran (THF) with catalytic hydrochloric acid (HCl) at 50–60°C for 8 hours. The acidic environment protonates the hydrazine nitrogen, promoting nucleophilic attack on the aldehyde carbonyl.

Critical Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (hydrazine:aldehyde) |

| Solvent | THF |

| Catalyst | HCl (0.25 mL/g substrate) |

| Yield | 65–70% |

Mechanistic and Stereochemical Considerations

The (E)-configuration of the benzylidene hydrazone is thermodynamically favored due to steric hindrance between the purine’s benzyl group and the aldehyde’s ethoxy substituent in the (Z)-form. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms regiochemistry:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-8), 7.85 (d, J = 15.6 Hz, 1H, CH=N), 6.95–7.45 (m, 9H, aromatic).

- ¹³C NMR : δ 161.2 (C=O), 153.8 (C=N), 148.5 (C-O).

Challenges and Optimization Strategies

- Purification Complexity : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual aldehyde and hydrazine byproducts.

- Hydrazine Stability : Reactions conducted under nitrogen atmosphere prevent oxidative degradation.

Comparative Analysis of Synthetic Routes

A patent-derived approach emphasizes catalytic hydrogenation for diaminouracil synthesis, while recent methods leverage POCl₃-mediated cyclization for purine formation. The THF/HCl condensation protocol proves superior to traditional ethanol-based methods, offering higher regioselectivity and yield.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives (e.g., 3-ethoxy-4-hydroxybenzylidene hydrazine) can react with brominated or thiolated xanthine precursors under reflux conditions in ethanol or THF. Purity is ensured through recrystallization (ethanol/water mixtures) and chromatographic techniques (silica gel with dichloromethane/methanol gradients). Monitoring reaction progress via TLC and confirming final purity with HPLC (>95%) is critical .

Q. Which spectroscopic methods are most reliable for structural confirmation?

A combination of -NMR, -NMR, and IR spectroscopy is essential for verifying functional groups (e.g., hydrazinyl, benzylidene). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides unambiguous structural validation, as demonstrated for analogous purine-dione derivatives .

Q. What solvent systems and conditions are optimal for studying its physicochemical properties?

Solubility is typically higher in polar aprotic solvents (e.g., DMSO, DMF). For stability studies, use buffered aqueous solutions (pH 7.4) at 25°C. Partition coefficients (logP) can be determined via shake-flask methods with octanol/water systems, while pKa values are measured using potentiometric titration .

Advanced Research Questions

Q. How can experimental design address low yields in hydrazinyl coupling reactions?

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during hydrazine addition.

- Catalysis : Use Lewis acids (e.g., ZnCl) or Pd-based catalysts to enhance coupling efficiency.

- Protecting groups : Temporarily protect hydroxyl or amine groups on the benzylidene moiety to direct reactivity .

Q. What computational tools predict the compound’s bioactivity, and how do they compare to experimental data?

Tools like ChemAxon’s Chemicalize.org can calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five, polar surface area). Molecular docking (AutoDock Vina) predicts binding affinity to targets like adenosine receptors. However, discrepancies may arise due to solvation effects or protein flexibility; validate predictions with in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. How do structural modifications (e.g., substituent variations on the benzylidene group) affect biological activity?

Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups. Assess changes in activity via:

- Enzymatic assays : Measure inhibition constants () against target enzymes.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and potency (IC) in disease models.

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .

Q. What strategies resolve contradictions between theoretical logP values and experimental solubility data?

Theoretical logP (e.g., via ChemDraw) may not account for hydrogen bonding or crystal packing. Address discrepancies by:

Q. How can reaction scalability challenges be mitigated in multi-step syntheses?

Key considerations include:

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps.

- Intermediate stability : Store intermediates under inert gas (N) or at low temperatures (-20°C).

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.